2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide
Description
The compound 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a piperidine ring and an acetamide group substituted with a 3-isopropylphenyl moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role in enhancing binding affinity to biological targets . The 3-isopropylphenyl group on the acetamide may influence lipophilicity and steric interactions, critical for pharmacokinetic properties .
Properties
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-17(2)20-5-4-6-21(15-20)26-23(30)16-29-13-11-19(12-14-29)25-27-24(28-32-25)18-7-9-22(31-3)10-8-18/h4-10,15,17,19H,11-14,16H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTCNXFRJSZZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological properties, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.54 g/mol. The structure features a piperidine ring linked to an oxadiazole moiety and aromatic groups, which are often associated with diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The presence of the 1,2,4-oxadiazol-5-yl group in this compound is significant as oxadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds induced apoptosis in human cancer cells through the activation of caspase pathways .
Antimicrobial Properties
Compounds containing oxadiazole rings have shown promising antimicrobial activity. Research indicates that derivatives of 1,2,4-oxadiazoles can inhibit the growth of both gram-positive and gram-negative bacteria. The compound under discussion may exhibit similar properties due to its structural characteristics .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The specific compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound.
| Study | Findings |
|---|---|
| In vitro cytotoxicity assay | Showed significant inhibition of cancer cell proliferation at micromolar concentrations. |
| Antimicrobial susceptibility testing | Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. |
| In vivo anti-inflammatory model | Reduced edema in rat paw models, indicating potential for treating inflammatory diseases. |
Case Studies
- Case Study on Anticancer Efficacy : A recent publication investigated the effects of similar oxadiazole derivatives on breast cancer cell lines (MCF-7). The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : In a comparative study, several oxadiazole derivatives were tested against standard microbial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that the target compound effectively inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Studies have reported its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neurological Applications
Another promising area of research is the neuroprotective effects of this compound. In vitro studies have suggested that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound displayed superior activity against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as an alternative therapeutic agent in treating infections resistant to conventional antibiotics.
Material Science Applications
In addition to its biological applications, the compound's unique structure makes it suitable for applications in material science. Its potential as a precursor for synthesizing novel polymers with enhanced thermal stability and electrical conductivity is being explored.
Polymer Synthesis
Research has indicated that incorporating oxadiazole units into polymer backbones can improve their mechanical properties and thermal resistance. This could lead to advancements in materials used for electronic devices and protective coatings .
Comparison with Similar Compounds
1,2,4-Oxadiazole vs. 1,2-Oxazole
A structurally related compound, N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2-(4-methyl-1-piperazinyl)acetamide (), replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring. Piperazine in this analog may enhance solubility compared to piperidine due to its higher basicity .
Substituent Modifications on the Aromatic Rings
4-Methoxyphenyl vs. 4-Chlorophenyl
The compound 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide () substitutes the 4-methoxyphenyl group with a 4-chlorophenyl moiety. Chlorine’s electron-withdrawing nature increases metabolic stability but may reduce aqueous solubility compared to the methoxy group.
3-Isopropylphenyl vs. 2-Methylphenyl
A close analog, 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methylphenyl)acetamide (), differs only in the acetamide’s aryl substituent (2-methylphenyl vs. 3-isopropylphenyl). The isopropyl group’s bulkiness may enhance hydrophobic interactions with target proteins, while the methyl group’s smaller size could improve membrane permeability .
Backbone and Linker Modifications
Piperidine vs. Piperazine
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () replaces the piperidine with a methoxymethyl-substituted piperidine and uses a propanamide backbone.
Acetamide vs. Propanamide
The compound 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide () extends the acetamide chain to propanamide and adds a phenylethyl linker. The extended chain could reduce conformational rigidity, impacting target selectivity, while the phenylethyl group introduces additional hydrophobic interactions .
Comparative Data Table
Key Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : Methoxy groups improve solubility but may reduce metabolic stability compared to chloro substituents .
- Heterocycle Choice : 1,2,4-Oxadiazoles generally offer better metabolic resistance than 1,2-oxazoles due to additional nitrogen atoms .
- Substituent Positioning : 3-Isopropylphenyl in the target compound likely enhances target binding via hydrophobic interactions compared to 2-methylphenyl analogs .
- Linker Flexibility : Acetamide backbones are preferable for compact binding, while propanamide chains may introduce conformational variability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of this compound, and what catalytic systems are most effective?
- Methodological Answer : The synthesis of oxadiazole-containing acetamides typically involves multi-step reactions. For example, refluxing equimolar amounts of substituted phenyl-oxazolones and hydroxyacetamide derivatives with pyridine and zeolite (Y-H) as catalysts (150°C, 5 hours) has been reported to yield similar compounds . Key optimizations include:
- Catalyst Selection : Pyridine acts as both solvent and base, while zeolite enhances regioselectivity.
- Temperature Control : Prolonged reflux at 150°C ensures complete cyclization of the oxadiazole ring.
- Purification : Recrystallization from ethanol improves purity.
- Validation : Monitor reaction progress via TLC or HPLC, and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers structurally characterize this compound to confirm its regiochemistry and purity?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Compare chemical shifts of the piperidine protons (δ ~2.5–3.5 ppm) and oxadiazole-linked aromatic protons (δ ~7.0–8.0 ppm) to literature data .
- FT-IR : Confirm the presence of amide C=O (~1650–1680 cm) and oxadiazole C=N (~1600 cm).
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with cisplatin as a positive control .
- Enzyme Inhibition : Screen against targets like lipoxygenase (LOX) or FLAP (5-lipoxygenase-activating protein) via spectrophotometric methods, monitoring substrate conversion (e.g., arachidonic acid for LOX) .
- Dose-Response Curves : Calculate IC values using nonlinear regression analysis (GraphPad Prism) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
- Methodological Answer :
- Substituent Variation : Systematically modify the 4-methoxyphenyl group (e.g., replace with halogenated or electron-withdrawing groups) to assess impact on FLAP binding (IC <10 nM target) .
- Piperidine Ring Modifications : Introduce methyl or fluorine substituents to enhance metabolic stability.
- Computational Modeling : Perform molecular docking (AutoDock Vina) using FLAP crystal structures (PDB: 2Q7M) to predict binding modes and optimize steric/electronic complementarity .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Solubility : Measure kinetic solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Compounds with <10 μg/mL solubility may require salt formation (e.g., phosphate) .
- Metabolic Stability : Use liver microsomes (human/rodent) to calculate intrinsic clearance (CL). High CL (>50 μL/min/mg) suggests need for prodrug strategies .
- Formulation Optimization : Employ lipid-based carriers (e.g., SNEDDS) for low-solubility compounds to enhance bioavailability .
Q. How can researchers resolve contradictory data in biological activity across different assay systems?
- Methodological Answer :
- Assay Validation :
- Orthogonal Assays : Compare FLAP binding (radioligand displacement) with functional LTB inhibition in human whole blood .
- Cell Line Authentication : Use STR profiling to confirm genetic consistency of cell models.
- Data Normalization : Include reference standards (e.g., MK-886 for FLAP) and normalize results to baseline activity in vehicle controls .
Q. What methodologies are recommended for assessing pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer :
- In Vivo PK Studies : Administer compound intravenously (IV) and orally (PO) in rodents (3–10 mg/kg). Calculate AUC, , and oral bioavailability (F%) using LC-MS/MS quantification .
- Safety Pharmacology :
- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk (IC >10 μM desirable) .
- Cytotoxicity : Test against primary hepatocytes and bone marrow cells to assess organ-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
